molecular formula C20H23NO3 B1247915 1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine

1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine

Cat. No. B1247915
M. Wt: 325.4 g/mol
InChI Key: XWQSYLYFCJTIEL-BTLPPRQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine is a member of benzodioxoles. It has a role as a metabolite.

Scientific Research Applications

  • DGAT Inhibition and Potential Obesity Treatment : A study isolated a compound similar to the requested one from Piper longum and Piper nigum fruits, which inhibited diacylglycerol acyltransferase (DGAT). This enzyme is a potential target for obesity and type 2 diabetes treatment (Lee et al., 2006).

  • Antituberculosis and Antiplasmodial Properties : Research on Piper sarmentosum fruits identified amides with structures resembling the compound . These compounds exhibited antituberculosis and antiplasmodial activities (Rukachaisirikul et al., 2004).

  • Glioblastoma and Melanoma Cell Growth Inhibition : Substituted pyrrolidines, related to the compound, showed potential in inhibiting the growth of human glioblastoma and melanoma cells. This suggests a possible application in cancer treatment (Fiaux et al., 2005).

  • Antifungal Activity : Amides isolated from Piper species, including compounds with a similar structure, displayed antifungal properties. This highlights potential applications in antifungal drug development (Silva et al., 2002).

  • Cell Adhesion Inhibition : Alkamides from Piper longum and Piper nigum fruits, structurally similar to the compound , were found to inhibit cell adhesion. This suggests potential use in therapies targeting cell migration or adhesion-related disorders (Lee et al., 2008).

properties

Product Name

1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylnona-2,4,8-trien-1-one

InChI

InChI=1S/C20H23NO3/c22-20(21-13-7-8-14-21)10-6-4-2-1-3-5-9-17-11-12-18-19(15-17)24-16-23-18/h2,4-6,9-12,15H,1,3,7-8,13-14,16H2/b4-2+,9-5+,10-6+

InChI Key

XWQSYLYFCJTIEL-BTLPPRQPSA-N

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C=C/CC/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(C1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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